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3'-Amps sodium salt -

3'-Amps sodium salt

Catalog Number: EVT-13961908
CAS Number:
Molecular Formula: C10H12N5Na2O6PS
Molecular Weight: 407.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3'-Adenylic acid sodium salt, commonly referred to as 3'-Adenylic acid sodium salt, is a derivative of adenosine and plays a crucial role in various biochemical processes. It serves as an important nucleotide that participates in cellular signaling pathways, particularly as a precursor to cyclic adenosine monophosphate (cAMP), which acts as a second messenger in numerous physiological processes.

Source and Classification

3'-Adenylic acid sodium salt is classified as a nucleotide and is typically sourced from the phosphorylation of adenosine. The compound is identified by its CAS number 37839-81-9 and has a molecular formula of C10H12N5Na2O6PS. It is soluble in water and appears as a white crystalline powder .

Synthesis Analysis

Methods

The synthesis of 3'-Adenylic acid sodium salt generally involves the phosphorylation of adenosine. A common method includes reacting adenosine with phosphoric acid under controlled conditions, often utilizing catalysts to enhance yield and purity. The reaction temperature and pH are critical parameters that must be optimized for successful synthesis .

Technical Details

In industrial settings, large-scale production may involve several steps such as crystallization, filtration, and drying to ensure the final product meets purity standards. The synthesis process aims to maximize the yield while minimizing by-products, which can be achieved through careful monitoring of reaction conditions.

Molecular Structure Analysis

Structure

The molecular structure of 3'-Adenylic acid sodium salt features a ribose sugar linked to an adenine base and a phosphate group. The compound's structural formula can be represented as follows:

C10H12N5Na2O6PS\text{C}_10\text{H}_{12}\text{N}_5\text{Na}_2\text{O}_6\text{P}\text{S}

Data

The compound has a molecular weight of approximately 358.2 g/mol. Its solubility is notable, with a solubility of about 50 mg/mL in water, making it accessible for various biochemical applications .

Chemical Reactions Analysis

Reactions

3'-Adenylic acid sodium salt can undergo various chemical reactions, including:

  • Oxidation: This process can yield different derivatives such as adenosine diphosphate or adenosine triphosphate.
  • Reduction: Reduction reactions may modify the phosphate group or the adenine base.
  • Substitution: The compound can participate in substitution reactions where functional groups replace the phosphate group .

Technical Details

Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically require careful control of temperature and pH to achieve desired outcomes.

Mechanism of Action

Process

3'-Adenylic acid sodium salt functions primarily through its conversion to cyclic adenosine monophosphate (cAMP), which activates protein kinase A (PKA). This activation initiates a cascade of intracellular signaling events that regulate various physiological processes such as cell differentiation, proliferation, and apoptosis .

Data

The signaling pathway involving cAMP is crucial in mediating responses to hormones and neurotransmitters, highlighting the importance of 3'-Adenylic acid sodium salt in cellular communication .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water (50 mg/mL)
  • Storage: Should be stored at -20°C to maintain stability .

Chemical Properties

  • Molecular Weight: 358.2 g/mol
  • pKa Values: pKa approximately 1 (predicted), pKb approximately 3.63 (predicted) .
  • Flash Point: Not applicable; does not present an explosion hazard .
Applications

3'-Adenylic acid sodium salt has several scientific applications:

  • Biochemical Research: Used extensively in studies involving signal transduction pathways.
  • Pharmacology: Acts as an important activator for protein kinase A, influencing various biological responses.
  • Cell Biology: Involved in experiments related to cell differentiation and apoptosis .
Synthesis and Polymerization Mechanisms

Free-Radical Crosslinking Copolymerization Strategies

Free-radical crosslinking copolymerization is the primary synthetic route for incorporating AMPS sodium salt into functional hydrogels. This process typically involves copolymerizing AMPS with acrylamide (AAm) monomers using N,N′-methylenebis(acrylamide) (BAAm) as a crosslinker. The reaction proceeds via thermally or radiation-induced radical initiation, forming a three-dimensional network through covalent bonding. Key studies demonstrate that fixing the crosslinker ratio (BAAm to total monomers) at 1:82 mol/mol and maintaining a total monomer concentration of 0.700 M optimizes network uniformity. The inclusion of AMPS—varied from 0 to 100 mol% in the monomer mixture—imparts ionic character, significantly enhancing hydrogel swelling capacity and mechanical stability [1].

Electron-beam (E-beam) irradiation has emerged as an efficient alternative to traditional thermal initiation. Unlike persulfate-initiated systems requiring >5 hours at 40°C, E-beam irradiation (20 kGy dose) enables rapid, initiator-free polymerization at room temperature. This method simultaneously achieves sterilization and network formation, making it ideal for biomedical-grade hydrogels. During E-beam exposure, AMPS and comonomers like acrylic acid (AA) undergo simultaneous chain growth and crosslinking, yielding hydrogels with tailored peel strength (up to 428 gf/25 mm) and ionic conductivity (0.84 S/m) [5].

Table 1: Solubility and Reactivity Parameters of AMPS Sodium Salt

PropertyValue/CharacteristicsSignificance in Polymerization
Water Solubility150 g/100 g H₂OEnables aqueous-phase synthesis
pKa~2.3Fully ionized at pH > 4
Thermal StabilityResists hydrolysis up to 195°CTolerates high-temperature initiation
Copolymerization ReactivityrAMPS = 0.18–0.19 (with AAm/AAc)Predictable comonomer incorporation

Monomer Reactivity Ratios in Acrylamide/AMPS Systems

Reactivity ratios define the relative incorporation rates of comonomers during copolymerization, critically influencing chain microstructure. For AMPS/AAm systems, the reactivity ratios are determined as rAMPS = 0.18 and rAAm = 0.85. These values indicate a preference for AAm homopropagation over cross-propagation, leading to sequences enriched in acrylamide. Similarly, in AMPS/acrylic acid (AAc) copolymerization, rAMPS = 0.19 and rAAc = 0.86, suggesting AAc also incorporates faster than AMPS. This asymmetry arises from electrostatic repulsion between the anionic sulfonate groups of AMPS radicals and monomers, which suppresses AMPS-AMPS linkages [6].

Optimal experimental designs, such as the error-in-variables-model (EVM), have refined these ratios by minimizing measurement uncertainties. Traditional linear methods (e.g., Fineman-Ross) often misestimate parameters due to inherent non-linearity in the Mayo-Lewis copolymerization equation. EVM-based designs account for errors in both feed and copolymer composition variables, yielding tighter joint confidence regions for reactivity ratios. This precision enables accurate prediction of azeotropic points (where F1 = f1), though AMPS/AAm systems lack true azeotropy due to rAMPS and rAAm both <1 [6].

Table 2: Experimentally Determined Reactivity Ratios for AMPS Copolymerization

Comonomer PairrAMPSrComonomerMethodKey Implication
AMPS/AAm0.180.85 (AAm)EVM OptimizationAAm-rich sequences dominate
AMPS/AAc0.190.86 (AAc)EVM OptimizationAAc incorporation favored over AMPS
AMPS/HEA6.300.04 (HEA)TraditionalExtreme AMPS dominance in chains

Kinetic Analysis of Network Formation During Gelation

The gelation kinetics of AMPS-based hydrogels are governed by the interplay between propagation and crosslinking rates. Real-time infrared (IR) spectroscopy reveals that AMPS comonomers accelerate conversion rates compared to neutral acrylamide systems. At 40°C, the maximal polymerization rate occurs at ~20% AMPS content, beyond which electrostatic repulsion slows chain growth. The Flory-Rehner theory accurately models post-gelation swelling, correlating network parameters (e.g., crosslink density) with equilibrium water uptake. Hydrogels with high AMPS content (>50 mol%) exhibit swelling ratios exceeding 100 g/g due to osmotic pressure from immobilized sulfonate groups, consistent with theoretical predictions [1] [3].

During network formation, microheterogeneities (e.g., dangling chains, loops) arise from kinetic imbalances in crosslinking. Kinetic modeling shows that AMPS’s high solubility reduces phase separation, yielding more homogeneous networks than hydrophobic comonomers. Pulsed laser polymerization studies confirm termination rate coefficients (kt) for AMPS are pH-insensitive but increase with ionic strength. At 1 M NaCl, kt rises by 40% due to charge screening, which compresses the electrostatic double layer and enhances radical collision efficiency [1] [4].

Role of Ionic Comonomers in Modifying Polymer Architecture

AMPS sodium salt profoundly alters hydrogel architecture through electrostatic effects and steric stabilization. Its sulfonate group remains fully ionized across pH 1–14, unlike carboxylic comonomers like acrylic acid (pKa = 4.2). This ensures pH-independent swelling and conductivity—critical for electrocardiography (ECG) electrodes and iontophoretic drug delivery systems. Additionally, the gem-dimethyl group adjacent to the amide moiety sterically hinders hydrolysis, enabling stability in saline and biological media where ester-based polymers degrade [2] [5].

In terpolymers (e.g., AMPS/AAm/AAc), ionic strength and pH dictate chain conformation and reactivity. At pH > 4.2, AAc dissociates to acrylate, intensifying charge repulsion with AMPS and reducing its incorporation rate. However, adding NaCl (≥0.5 M) screens these repulsions via counterion condensation, increasing the reactivity of ionic monomers by >30%. This allows tunable sequence distributions, from blocky to alternating, by modulating salt concentration. The resultant architectures exhibit enhanced shear stability for oil-recovery polymers and adjustable adhesion in biomedical hydrogels [4] [6].

Table 3: Influence of AMPS on Hydrogel Functional Properties

Architectural FeatureMechanismResultant Property Enhancement
Sulfonate group ionizationGenerates fixed anionic chargespH-independent swelling; ionic conductivity
Steric hindrance at amide bondShields against nucleophilic attackHydrolytic stability in saline/physiological media
Charge screening with saltsCompresses Debye length; reduces repulsionHigher monomer conversion; tunable sequence length

Properties

Product Name

3'-Amps sodium salt

IUPAC Name

disodium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-dioxidophosphinothioyloxy-5-(hydroxymethyl)oxolan-3-ol

Molecular Formula

C10H12N5Na2O6PS

Molecular Weight

407.25 g/mol

InChI

InChI=1S/C10H14N5O6PS.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)20-10)21-22(18,19)23;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,23);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1

InChI Key

MNPSXNGIYKTUKK-IDIVVRGQSA-L

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=S)([O-])[O-])O)N.[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=S)([O-])[O-])O)N.[Na+].[Na+]

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